

Terrecyclic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terrecyclic Acid*

Cat. No.: B016020

[Get Quote](#)

CAS Number: 83058-94-0 Molecular Formula: C₁₅H₂₀O₃

This technical guide provides an in-depth overview of **Terrecyclic Acid**, a sesquiterpene natural product with notable antibiotic and anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	83058-94-0	[1][2]
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1][2]
Molecular Weight	248.32 g/mol	[2]
Formal Name	(3aS,4R,7R,7aR)-octahydro-8,8-dimethyl-3-methylene-2-oxo-3a,7-ethano-3aH-indene-4-carboxylic acid	[1]
Source	Isolated from the fungus Aspergillus terreus	[1]

Biological Activity

Terrecyclic Acid exhibits a range of biological activities, including antibiotic effects against various bacterial strains and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Terrecyclic Acid has demonstrated inhibitory activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized below.

Organism	MIC (µg/mL)	Reference
Staphylococcus aureus	25	[1]
Bacillus subtilis	50	[1]
Micrococcus roseus	25	[1]

Anticancer Activity

Terrecyclic Acid has shown significant anticancer activity both in vitro and in vivo.

Cell Line	Activity Metric	Value (µM)	Reference
P388 Murine Leukemia	IC ₅₀	~10	
Human Lung Cancer (NCI-H460)	IC ₅₀	10.6	
Human Breast Cancer (MCF-7)	IC ₅₀	24.1	
Human CNS Cancer (SF-268)	IC ₅₀	14.7	

In a murine model of P388 leukemia, **Terrecyclic Acid** was shown to reduce the number of ascitic fluid tumor cells.[\[1\]](#)

Mechanism of Action

The anticancer activity of **Terrecyclic Acid** is associated with the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the transcription factor NF- κ B.

Signaling Pathways

[Click to download full resolution via product page](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Terrecyclic Acid** was determined using a standard agar dilution method.

- Microorganism Preparation: The test bacteria (*Staphylococcus aureus*, *Bacillus subtilis*, and *Micrococcus roseus*) were cultured in nutrient broth overnight at 37°C.
- Assay Plate Preparation: A series of agar plates containing twofold dilutions of **Terrecyclic Acid** in nutrient agar were prepared.
- Inoculation: The overnight bacterial cultures were diluted and inoculated onto the surface of the agar plates.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of **Terrecyclic Acid** that completely inhibited visible growth of the bacteria.

In Vivo P388 Murine Leukemia Model

The in vivo antitumor activity was evaluated using a P388 murine leukemia model.

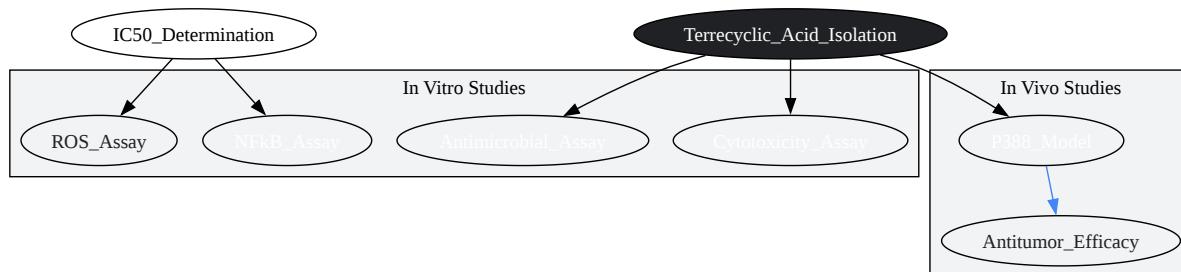
- Animal Model: CDF1 mice were used for this study.
- Tumor Cell Implantation: P388 leukemia cells (1×10^6 cells) were inoculated intraperitoneally into the mice.
- Treatment: **Terrecyclic Acid** was administered intraperitoneally at various doses for a specified period, starting 24 hours after tumor implantation.
- Evaluation: The antitumor effect was assessed by comparing the mean survival time of the treated mice with that of the control group.

Cellular Assays

Cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells were treated with various concentrations of **Terrecyclic Acid** for 48 hours.
- MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
- Formazan Solubilization: The formazan crystals were dissolved in DMSO.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).


- Cell Treatment: Cells were treated with **Terrecyclic Acid** for a specified time.
- Probe Loading: Cells were then incubated with DCFH-DA.

- Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.

NF-κB activation was assessed using a reporter gene assay.

- Transfection: Cells were transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
- Compound Treatment: Transfected cells were treated with **Terrecyclic Acid**.
- Luciferase Assay: Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicated inhibition of NF-κB.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The anticancer activity of the fungal metabolite terrecyclic acid A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terrecyclic acid A, a new antibiotic from *Aspergillus terreus*. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Terrecyclic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016020#terrecyclic-acid-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com